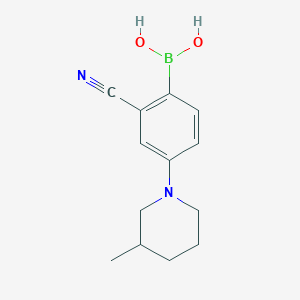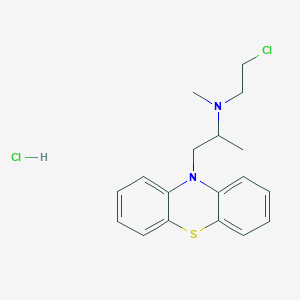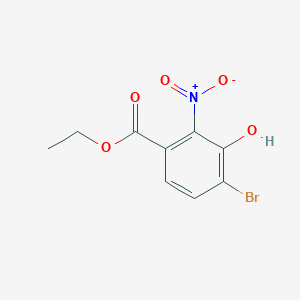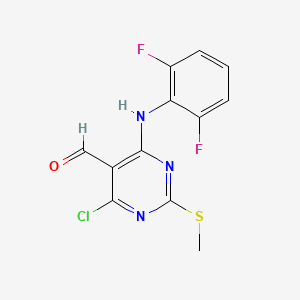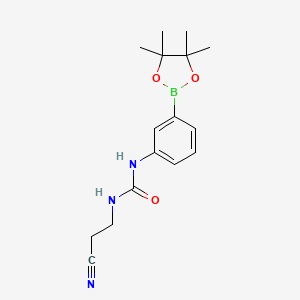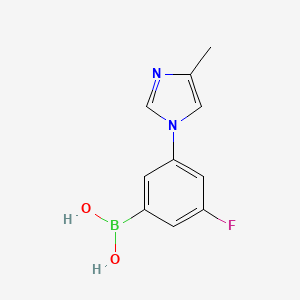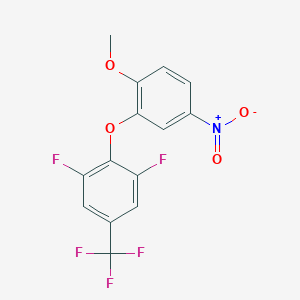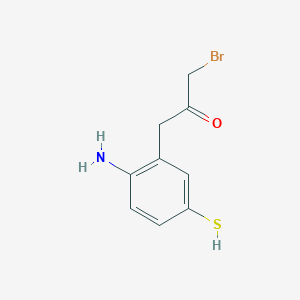
2-Hexyldecanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hexyldecanal is an organic compound with the molecular formula C16H32O. It is an aliphatic aldehyde, characterized by a long carbon chain with a terminal aldehyde group. This compound is known for its applications in various fields, including organic synthesis and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Hexyldecanal can be synthesized through several methods. One common approach involves the oxidation of 2-hexyldecanol. This reaction typically uses oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3) under controlled conditions to yield this compound .
Industrial Production Methods: In industrial settings, this compound is often produced through the hydroformylation of long-chain alkenes. This process involves the addition of a formyl group (CHO) to the alkene in the presence of a catalyst, typically a rhodium or cobalt complex, under high pressure and temperature .
Análisis De Reacciones Químicas
Types of Reactions: 2-Hexyldecanal undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Condensation: Base catalysts such as sodium hydroxide (NaOH) or potassium hydroxide (KOH)
Major Products Formed:
Oxidation: 2-Hexyldecanoic acid
Reduction: 2-Hexyldecanol
Condensation: β-Hydroxy aldehydes or ketones
Aplicaciones Científicas De Investigación
2-Hexyldecanal has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which 2-Hexyldecanal exerts its effects involves its interaction with cellular pathways. For instance, it has been shown to upregulate proteasomal activity in melanocytes, leading to decreased melanin synthesis. This effect is mediated through the regulation of ubiquitin-proteasome activity, which plays a crucial role in protein degradation and cellular homeostasis .
Comparación Con Compuestos Similares
Propiedades
Número CAS |
13893-35-1 |
|---|---|
Fórmula molecular |
C16H32O |
Peso molecular |
240.42 g/mol |
Nombre IUPAC |
2-hexyldecanal |
InChI |
InChI=1S/C16H32O/c1-3-5-7-9-10-12-14-16(15-17)13-11-8-6-4-2/h15-16H,3-14H2,1-2H3 |
Clave InChI |
KTSFKUSRYVFNFU-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC(CCCCCC)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





